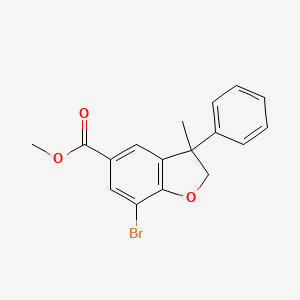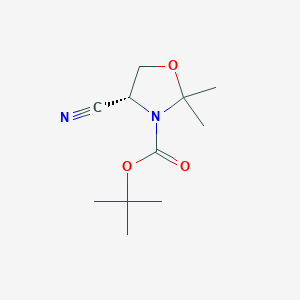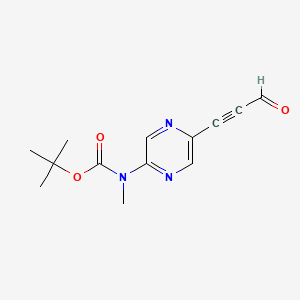
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate is a chemical compound with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with a carbamate group and an oxopropynyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate involves several steps. One common synthetic route includes the reaction of a pyrazine derivative with tert-butyl methylcarbamate in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Analyse Des Réactions Chimiques
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate: This compound has a pyrimidine ring instead of a pyrazine ring, leading to different chemical properties and reactivity.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound features a bicyclic structure, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both carbamate and oxopropynyl groups, which confer distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C13H15N3O3 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-[5-(3-oxoprop-1-ynyl)pyrazin-2-yl]carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)16(4)11-9-14-10(8-15-11)6-5-7-17/h7-9H,1-4H3 |
Clé InChI |
GWHMVMFUIQKTRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=NC=C(N=C1)C#CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



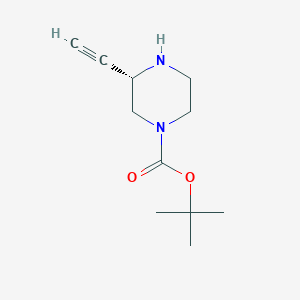
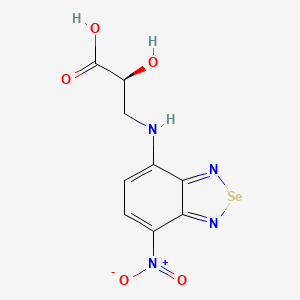
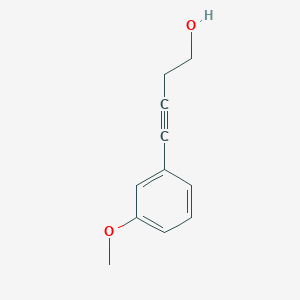

![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)

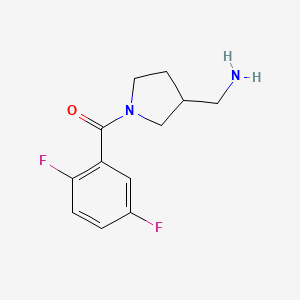
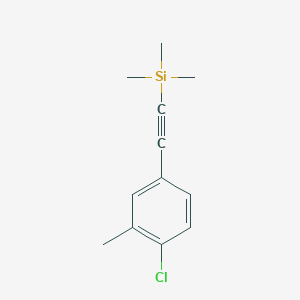

![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
